Clematomandshurica saponin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

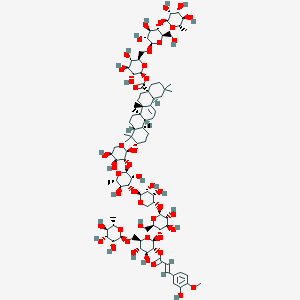

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H142O46/c1-34-52(98)59(105)66(112)77(124-34)121-32-46-57(103)62(108)76(133-51(97)17-13-37-12-15-42(119-11)40(95)26-37)85(131-46)135-73-44(29-94)128-81(70(116)64(73)110)129-47-33-123-79(65(111)58(47)104)136-74-54(100)36(3)126-83(71(74)117)137-75-55(101)41(96)30-120-84(75)132-50-19-20-89(8)48(88(50,6)7)18-21-91(10)49(89)16-14-38-39-27-87(4,5)22-24-92(39,25-23-90(38,91)9)86(118)138-82-68(114)61(107)56(102)45(130-82)31-122-78-69(115)63(109)72(43(28-93)127-78)134-80-67(113)60(106)53(99)35(2)125-80/h12-15,17,26,34-36,39,41,43-50,52-85,93-96,98-117H,16,18-25,27-33H2,1-11H3/b17-13+/t34-,35-,36-,39-,41-,43+,44+,45+,46+,47+,48-,49+,50-,52-,53-,54-,55-,56+,57+,58+,59+,60+,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,89-,90+,91+,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXWQYOXWOLSB-ZSBIDDPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)C=CC1=CC(=C(C=C1)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)/C=C/C1=CC(=C(C=C1)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H142O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1984.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of Action: A Technical Guide to Clematomandshurica Saponin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the mechanism of action for Clematomandshurica saponin B, a triterpenoid saponin isolated from the roots and rhizomes of Clematis mandshurica. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

The primary established mechanism of action for this compound is its significant and selective inhibitory activity against cyclooxygenase-2 (COX-2).[1][][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins, suggesting its potential as an anti-inflammatory agent.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the established signaling pathway involving arachidonic acid and the cyclooxygenase enzymes, highlighting the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against COX-2 has been quantified and is presented below. For comparative purposes, data for the structurally related Clematomandshurica saponin A is also included.

| Compound | Target | IC50 (µM) | Source |

| This compound | COX-2 | 2.58 | [1][3] |

| Clematomandshurica saponin A | COX-2 | 2.66 | [1][3] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common colorimetric method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Protocol Steps:

-

Reagent Preparation: Prepare all reagents, including assay buffer, heme, purified ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (this compound) at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Subsequently, add the test compound at different concentrations or a vehicle control. Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Peroxidase Activity Measurement: The peroxidase component of the COX enzyme is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

To investigate if a compound induces apoptosis or causes cell cycle arrest, flow cytometry is a powerful tool.

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[5]

Future Directions and Research Opportunities

The current body of research strongly indicates that this compound is a potent and selective COX-2 inhibitor. However, to fully elucidate its therapeutic potential, further investigations are warranted. Future research should focus on:

-

In-depth Signaling Pathway Analysis: Investigating the effects of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are often upstream of COX-2 expression.

-

Anti-proliferative and Apoptotic Effects: Evaluating the potential of this compound to induce apoptosis and inhibit proliferation in various cancer cell lines, a common characteristic of many saponins.

-

In Vivo Efficacy and Safety: Conducting in vivo studies in animal models of inflammation and cancer to determine the therapeutic efficacy, pharmacokinetic profile, and safety of this compound.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive summary of the known mechanism of action of this compound and a roadmap for future research endeavors.

References

- 1. Triterpene saponins from clematis mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:916649-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 5. Basic Methods of Cell Cycle Analysis [mdpi.com]

The Biological Activities of Clematomandshurica Saponin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematomandshurica saponin B, a triterpenoid saponin isolated from the roots and rhizomes of Clematis mandshurica, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its anti-inflammatory and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Core Biological Activity: Anti-inflammatory Effects

The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of cyclooxygenase-2 (COX-2).[1][2][] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, this compound effectively reduces the production of these inflammatory molecules.

Quantitative Data: COX-2 Inhibition

| Compound | Target | IC50 (µM) | Source |

| This compound | Cyclooxygenase-2 (COX-2) | 2.58 | [1][2][] |

| Clematomandshurica saponin A | Cyclooxygenase-2 (COX-2) | 2.66 | [2] |

Potential Anticancer Activities

While direct studies on the anticancer effects of isolated this compound are limited, research on the total saponin extracts from Clematis manshurica provides strong evidence for their potential in this area. In vivo studies have demonstrated significant tumor inhibition across various cancer models.[4][5] The proposed mechanisms for the anticancer activity of saponins, in general, include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Data: In Vivo Anticancer Activity of Clematis manshurica Saponins

| Tumor Model | Treatment | Average Tumor Inhibition Rate (%) | p-value | Source |

| Sarcoma-180 (S180) | Total Saponins | 42.78 - 58.25 | < 0.05 - 0.01 | [4][5] |

| Hepatoma (HepA) | Total Saponins | 37.44 - 59.36 | < 0.05 - 0.001 | [4][5] |

| Leukemia (P388) | Total Saponins | 34.50 - 54.39 | < 0.05 - 0.01 | [4][5] |

Note: These data represent the activity of a total saponin extract and not exclusively this compound. Further studies are required to determine the specific contribution of this individual saponin to the observed anticancer effects.

Signaling Pathways

Based on the known activities of this compound and other related saponins, several signaling pathways are likely modulated.

COX-2 Mediated Inflammatory Pathway

This compound directly inhibits COX-2, a central enzyme in the synthesis of prostaglandins from arachidonic acid. This pathway is a critical component of the inflammatory response.

Caption: Inhibition of the COX-2 pathway by this compound.

Apoptosis Signaling Pathway (Hypothesized)

Saponins are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothesized apoptotic pathways modulated by this compound.

Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorometric probe that reacts with prostaglandin G2)

-

COX Cofactor (e.g., hematin, L-epinephrine)

-

Arachidonic Acid (substrate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., celecoxib)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and COX cofactor to each well.

-

Add the diluted this compound, positive control, or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., S180, HepA, P388)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory activity through the potent and selective inhibition of COX-2. While its direct anticancer effects require more specific investigation, the demonstrated in vivo antitumor activity of the total saponin extract from Clematis manshurica suggests a strong potential that warrants further exploration. The methodologies and pathway visualizations provided in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this intriguing molecule.

References

- 1. This compound | CAS:916649-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. Triterpene saponins from clematis mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Study on the anticancer activities of the Clematis manshrica saponins in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Saponins from Clematis mandshurica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of triterpenoid saponins from the roots and rhizomes of Clematis mandshurica. It includes detailed experimental protocols, quantitative data on extraction and isolation yields, and an exploration of the signaling pathways modulated by these bioactive compounds.

Introduction to Clematis mandshurica Saponins

Clematis mandshurica Ruprecht (Ranunculaceae) is a perennial vine whose roots and rhizomes are used in traditional Chinese medicine. The primary bioactive constituents are triterpenoid saponins, a class of glycosides that have demonstrated significant anti-inflammatory, anti-rheumatoid, and antiproliferative activities.[1][2][3] Research has led to the discovery and characterization of numerous saponins from this plant, including clematomandshurica saponins A-K and mandshunosides.[2][3][4] This guide details the methodologies for obtaining these compounds for further research and drug development.

Experimental Protocols

Extraction of Total Saponins

A highly efficient method for obtaining a total saponin extract from the roots of Clematis mandshurica involves ultrasonic-assisted extraction followed by membrane filtration. This method is suitable for industrial-scale production and yields a high-purity total saponin product.[5]

Protocol:

-

Material Preparation: The dried roots and rhizomes of C. mandshurica are pulverized into a coarse powder (approximately 20 mesh).[5]

-

Ultrasonic Extraction:

-

Filtration: Combine the extracts and filter to remove solid plant material.[5]

-

Membrane Purification:

-

Decolorization and Solvent Removal:

-

Liquid-Liquid Extraction:

-

Perform a liquid-liquid extraction on the aqueous concentrate using water-saturated n-butanol. Repeat this step three times.[5]

-

-

Final Product: Combine the n-butanol fractions, concentrate under reduced pressure, and dry to obtain the total saponin product.[5]

Isolation of Individual Saponins

The isolation of individual saponins from the total extract is typically achieved through a combination of chromatographic techniques. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) are effective methods for this purpose.[2]

Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: A two-phase solvent system of ethyl acetate-n-butanol-ethanol-0.05% trifluoroacetic acid (TFA) in water (5:10:2:20, v/v) is prepared and equilibrated.[2]

-

HSCCC Operation:

-

The HSCCC instrument is filled with the stationary phase (the upper organic phase).

-

The crude saponin extract is dissolved in a mixture of the upper and lower phases and injected into the column.

-

The apparatus is rotated at a suitable speed, and the mobile phase (the lower aqueous phase) is pumped through the column at a specific flow rate.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC with an evaporative light scattering detector (ELSD) to identify those containing the target saponins.[2]

-

Purification: Fractions containing the same saponin are combined and may be further purified by preparative HPLC if necessary.

Protocol 2: Recycling Preparative HPLC

-

Column and Mobile Phase: A JAIGEL-ODS-AP-P column (2 x 50 cm, 15 µm) is commonly used. The mobile phase is typically a gradient of acetonitrile and water. For example, a gradient of 30% to 60% acetonitrile can be effective for separating different saponins.[3][6]

-

Operation:

-

The saponin-containing fraction is dissolved in the mobile phase and injected into the preparative HPLC system.

-

The separation is monitored using a refractive index or UV detector (at a low wavelength like 203 nm).[3][6]

-

The recycling function of the HPLC is used to improve the resolution of closely eluting peaks.

-

-

Compound Isolation: Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the purified saponin.

Data Presentation: Yield and Purity

The efficiency of the extraction and isolation processes can be quantified by the yield and purity of the obtained saponins. The following tables summarize representative data from the literature.

| Parameter | Value | Reference |

| Starting Material | Pulverized Clematis chinensis roots | [5] |

| Extraction Method | Ultrasonic-assisted extraction with 40% ethanol | [5] |

| Purification Method | Ultrafiltration and Nanofiltration | [5] |

| Final Yield | 81.4% | [5] |

| Purity | 91.5% (UV method) | [5] |

| Table 1: Yield and Purity of Total Saponins |

| Saponin | Starting Material (kg) | Final Yield (mg) |

| Clematomandshurica Saponin F | 5 | 87 |

| Clematomandshurica Saponin G | 5 | 59 |

| Clematomandshurica Saponin H | 5 | 28 |

| Clematomandshurica Saponin I | 5 | 32 |

| Table 2: Yield of Individual Saponins from Roots and Rhizomes of C. mandshurica [3] |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Figure 1: General workflow for the extraction and isolation of saponins.

Signaling Pathways

Clematis saponins have been shown to exert their anti-inflammatory effects, particularly in the context of rheumatoid arthritis, by modulating specific signaling pathways. One such pathway involves the regulation of fibroblast-like synoviocyte (FLS) proliferation.

Figure 2: TSC regulation of FLS proliferation via the lncRNA/miR/Wnt axis.

Furthermore, extracts from Clematis mandshurica have been observed to protect chondrocytes from apoptosis by modulating the expression of key apoptosis-related proteins.

Figure 3: Anti-apoptotic mechanism of Clematis mandshurica extract.

Conclusion

The saponins isolated from Clematis mandshurica represent a promising source of lead compounds for the development of new therapeutics, particularly for inflammatory diseases and potentially for certain cancers. The methodologies outlined in this guide provide a robust framework for the extraction and purification of these compounds, enabling further investigation into their pharmacological properties and mechanisms of action. The elucidation of their effects on specific signaling pathways, such as the Wnt/β-catenin and apoptosis pathways, opens new avenues for targeted drug discovery and development.

References

- 1. Clematomandshurica saponin E, a new triterpenoid saponin from Clematis mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Clematomandshurica Saponin B: A Technical Overview of its Cyclooxygenase-2 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematomandshurica saponin B (CMSB) is a triterpenoid saponin isolated from the roots and rhizomes of Clematis mandshurica. Emerging evidence has identified CMSB as a significant inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. This technical guide provides a comprehensive overview of the current understanding of CMSB as a COX-2 inhibitor, including its known inhibitory activity, putative mechanisms of action, and detailed experimental protocols relevant to its investigation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

The inflammatory response is a complex biological process crucial for host defense. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, play a central role in mediating inflammatory processes through the synthesis of prostaglandins.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery.

Natural products represent a rich source of novel therapeutic agents. Saponins, a diverse group of glycosides found in many plant species, have been shown to possess a wide range of pharmacological activities, including anti-inflammatory effects.[2][3] this compound (CMSB), a triterpenoid saponin, has been identified as a potent and selective inhibitor of COX-2, suggesting its potential as a novel anti-inflammatory agent.[4]

Quantitative Data on COX-2 Inhibition

The primary quantitative measure of the efficacy of this compound as a COX-2 inhibitor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme's activity.

| Compound | Target | IC50 (µM) | Source |

| This compound | COX-2 | 2.58 | [4] |

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet extensively documented in publicly available literature, the anti-inflammatory effects of many saponins are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][5] These pathways are critical regulators of the expression of pro-inflammatory genes, including PTGS2 (which codes for COX-2).

It is hypothesized that CMSB, in addition to its direct enzymatic inhibition of COX-2, may also suppress the upstream signaling cascades that lead to the induction of COX-2 expression during an inflammatory response. A proposed model of this mechanism is presented below.

Caption: Proposed anti-inflammatory mechanism of this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the COX-2 inhibitory and anti-inflammatory properties of a compound like CMSB. These are generalized methods and should be adapted and optimized for specific experimental conditions.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-2 enzyme.

Workflow Diagram:

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided buffer and keep on ice.

-

Prepare a stock solution of arachidonic acid (substrate).

-

Prepare a working solution of the fluorometric probe.

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme to each well.

-

Add the various concentrations of CMSB to the sample wells and the solvent vehicle to the control wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of CMSB relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the CMSB concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Culture and LPS-Induced Inflammation Model

This protocol describes the use of a macrophage cell line (e.g., RAW 264.7) to model inflammation in vitro.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Inflammatory Stimulation:

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of CMSB for a specified time (e.g., 1-2 hours).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli to the culture medium at a final concentration of, for example, 1 µg/mL.

-

Incubate the cells for a further period (e.g., 24 hours) to allow for the expression of inflammatory mediators.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to measure the levels of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Protein Extraction:

-

Following treatment with CMSB and/or LPS, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as COX-2 and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

-

Conclusion

This compound has been identified as a promising natural COX-2 inhibitor with a potent IC50 value. While its direct inhibitory effect on the COX-2 enzyme is established, further research is warranted to fully elucidate its mechanism of action, particularly its potential to modulate upstream inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a framework for the continued investigation of CMSB and other novel saponins as potential therapeutic agents for the treatment of inflammatory diseases. The continued exploration of such natural compounds is essential for the development of new and effective anti-inflammatory drugs.

References

- 1. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways | Semantic Scholar [semanticscholar.org]

- 2. phcogres.com [phcogres.com]

- 3. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chikusetsusaponin V inhibits inflammatory responses via NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triterpene Saponins from the Roots and Rhizomes of Clematis mandshurica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triterpene saponins isolated from the roots and rhizomes of Clematis mandshurica. It details their isolation, structural characterization, and significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Clematis mandshurica Rupr. (Ranunculaceae) is a plant with a long history of use in traditional medicine for treating inflammatory conditions and rheumatism. The primary bioactive constituents responsible for its therapeutic effects are believed to be triterpene saponins. These compounds, characterized by a complex glycosidic structure attached to a triterpenoid aglycone, have demonstrated a range of potent biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects. This guide summarizes the key scientific findings related to these compounds, with a focus on quantitative data and detailed experimental methodologies.

Extraction and Isolation of Triterpene Saponins

The isolation of triterpene saponins from Clematis mandshurica is a multi-step process involving extraction, fractionation, and purification. The general workflow is outlined below.

Detailed Experimental Protocol: Extraction and Isolation

The following protocol is a synthesized methodology based on published literature for the extraction and isolation of triterpene saponins from Clematis mandshurica roots and rhizomes.[1]

-

Plant Material Preparation : Air-dry the roots and rhizomes of C. mandshurica and pulverize them into a coarse powder.

-

Extraction : Extract the powdered plant material (e.g., 5 kg) with 60% aqueous ethanol (e.g., 3 x 20 L, for 4 hours each time) under reflux.

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure to yield a crude residue.

-

Fractionation : Suspend the residue in water and partition it successively with petroleum ether, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Initial Purification : Subject the n-BuOH fraction, which is rich in saponins, to column chromatography on a D101 porous polymer resin. Elute sequentially with water, followed by increasing concentrations of ethanol (e.g., 30%, 50%, 70%, and 95%).

-

Silica Gel Chromatography : Further purify the 70% ethanol eluate using silica gel column chromatography with a gradient elution system, such as dichloromethane-methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Isolate individual saponins from the fractions obtained from silica gel chromatography using preparative HPLC with an ODS column and a suitable mobile phase, such as methanol-water or acetonitrile-water.

Identified Triterpene Saponins and Their Biological Activities

A number of novel and known triterpene saponins have been isolated and identified from C. mandshurica. Their biological activities have been evaluated through various in vitro assays.

Anti-inflammatory Activity

The anti-inflammatory potential of C. mandshurica saponins has been primarily assessed through their ability to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production in stimulated macrophages.

Several saponins have demonstrated significant inhibitory activity against the COX-2 enzyme, a key mediator of inflammation and pain.

Table 1: Inhibitory Activity of C. mandshurica Saponins on COX-2

| Compound | IC50 (µM) | Reference |

| Clematomandshurica saponin A | 2.66 | [2] |

| Clematomandshurica saponin B | 2.58 | [2] |

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain saponins from C. mandshurica have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: Inhibitory Activity of C. mandshurica Saponins on NO Production

| Compound | IC50 (µM) | Inhibition at 50 µM (%) | Reference |

| Mandshunoside F | 12.7 | - | [3] |

| Mandshunoside G | 8.3 | - | [3] |

| Mandshunoside H | - | 51.3 | [3] |

| Mandshunoside I | - | 64.6 | [3] |

Antiproliferative Activity

The cytotoxic effects of C. mandshurica saponins have been evaluated against various cancer cell lines, with notable activity observed against human prostate cancer (PC-3) cells.

Table 3: Antiproliferative Activity of C. mandshurica Saponins against PC-3 Cells

| Compound | GI50 (µM) | Reference |

| Clematomandshurica saponin J | 1.29 | [1] |

| Clematomandshurica saponin K | 1.50 | [1] |

| Known Compound 7 | 0.71 | [1] |

Methodologies for Biological Assays

Detailed protocols for the key in vitro bioassays are provided below to facilitate the replication and further investigation of the biological activities of these saponins.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Enzyme and Substrate Preparation : Prepare a solution of purified COX-2 enzyme in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

-

Incubation : In a 96-well plate, add the COX-2 enzyme, a colorimetric or fluorometric probe, and the test saponin at various concentrations.

-

Initiation of Reaction : Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Measurement : Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength over time. The rate of change is proportional to the enzyme activity.

-

Calculation : Calculate the percentage of inhibition for each concentration of the test saponin and determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture medium using the Griess reagent.

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach the desired confluence.

-

Treatment : Treat the cells with various concentrations of the test saponins for a predefined period (e.g., 1 hour).

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production.

-

Sample Collection : After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction : Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

-

Measurement : Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.

-

Calculation : Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production and the IC50 values.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding : Seed PC-3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of the test saponins and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the resulting purple solution at a wavelength of around 570 nm.

-

Calculation : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Signaling Pathways

The anti-inflammatory effects of triterpene saponins from Clematis species are believed to be mediated through the modulation of key inflammatory signaling pathways. The inhibition of NO and prostaglandin E2 (PGE2) production suggests an interference with the NF-κB and MAPK signaling pathways, which are upstream regulators of iNOS and COX-2 gene expression.

Conclusion

The roots and rhizomes of Clematis mandshurica are a rich source of structurally diverse triterpene saponins with significant therapeutic potential. The data and protocols presented in this guide highlight their potent anti-inflammatory and antiproliferative activities. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted and could lead to the development of novel therapeutic agents for inflammatory diseases and cancer. This guide serves as a foundational resource to aid in these future research and development endeavors.

References

A Comprehensive Review of Saponins from Clematis Species: Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Clematis, belonging to the Ranunculaceae family, comprises approximately 295 species, many of which are integral to traditional medicine systems worldwide for treating ailments like rheumatism, nervous disorders, and malaria.[1][2] The primary bioactive constituents responsible for these therapeutic effects are triterpenoid saponins.[3][4] These compounds, predominantly oleanane- and hederagenin-type glycosides, have demonstrated a wide spectrum of pharmacological activities, including potent cytotoxic, anti-inflammatory, and cardioprotective effects.[5][6][7] This technical guide provides a detailed review of the literature on saponins from Clematis species, focusing on their isolation, structural characterization, and biological activities. It includes standardized experimental protocols, quantitative data on cytotoxic activity, and graphical representations of experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to Clematis Saponins

Saponins are a diverse group of naturally occurring glycosides characterized by a lipophilic aglycone (sapogenin) linked to one or more hydrophilic sugar chains. In Clematis species, the aglycones are typically pentacyclic triterpenoids, with oleanolic acid and hederagenin being the most common scaffolds.[4][8] The structural diversity arises from variations in the aglycone, the type and number of sugar moieties (e.g., glucose, rhamnose, arabinose), and the attachment points of the sugar chains (C-3 and/or C-28).[4]

These saponins are classified as:

-

Monodesmosidic: A single sugar chain is attached at the C-3 position. These compounds often exhibit significant biological activity, including cytotoxicity.[3][9]

-

Bidesmosidic: Two sugar chains are attached, one at C-3 and another (often an ester linkage) at the C-28 carboxyl group. Bidesmosidic saponins are generally less active but can be hydrolyzed to their more active monodesmosidic forms.

The significant interest in Clematis saponins stems from their potent biological effects, particularly their anticancer properties.[7][10] Numerous studies have documented their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[5][9][11]

Methodologies for Isolation and Characterization

The extraction and purification of saponins from Clematis species is a multi-step process requiring careful selection of solvents and chromatographic techniques to isolate compounds of interest. Structural elucidation relies on a combination of spectroscopic methods.

Generalized Experimental Protocol for Isolation and Purification

The following protocol represents a synthesized methodology based on common practices reported in the literature for isolating triterpenoid saponins from Clematis plant material (e.g., roots, whole plants).[5][9][12]

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., roots of C. chinensis or whole plants of C. tangutica) and grind it into a coarse powder.

-

Extraction:

-

Macerate the powdered material with 70-95% ethanol or methanol at room temperature for an extended period (e.g., 3 times, 7 days each).

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, typically:

-

Petroleum ether or n-hexane (to remove lipids and chlorophyll)

-

Ethyl acetate (to isolate less polar compounds)

-

n-Butanol (the saponin-rich fraction)

-

-

Concentrate the n-butanol fraction in vacuo.

-

-

Preliminary Chromatographic Separation:

-

Subject the n-butanol extract to column chromatography over a macroporous resin (e.g., D101) or silica gel.

-

Elute with a stepwise gradient of methanol in water (e.g., 10% → 100% MeOH) or chloroform-methanol to yield several primary fractions.

-

-

Fine Purification:

-

Further purify the saponin-containing fractions using repeated column chromatography on silica gel, Sephadex LH-20, or octadecylsilane (ODS) columns.

-

Employ preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column, for the final isolation of pure saponins.[13] High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for separation.[11]

-

-

Purity Analysis: Assess the purity of isolated compounds using analytical HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD).[13]

Structural Elucidation

The structures of isolated saponins are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the structure of the aglycone and the sugar moieties, as well as their linkage points and sequence.

-

Chemical Hydrolysis: Acid hydrolysis is performed to cleave the glycosidic bonds, allowing for the identification of the aglycone and individual sugar units by comparing them with authentic standards using techniques like Gas Chromatography (GC).

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the isolation and identification of saponins from Clematis species.

References

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. rjpn.org [rjpn.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic triterpenoid saponins from Clematis tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. Triterpenoid saponins from the roots of Clematis argentilucida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Triterpenoid saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of five triterpenoid saponins in Clematis L. spp. by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clematomandshurica Saponin B in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematomandshurica saponin B is a triterpenoid saponin isolated from the roots and rhizomes of Clematis mandshurica. While research has highlighted its significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer progression, its direct cytotoxic and mechanistic effects on cancer cell lines are an emerging area of investigation.[1][] These application notes provide a summary of the current understanding and detailed protocols for evaluating the anticancer potential of this compound, drawing upon data from related saponins and general methodologies.

Saponins, as a class of natural compounds, are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[3] Studies on total saponins from Clematis species have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting the potential of individual saponins like this compound as novel therapeutic agents.[4][5][6]

Data Presentation

The direct cytotoxic effects of this compound on cancer cell lines have not been extensively documented in publicly available literature. However, data from studies on total saponin extracts from Clematis species and other related saponins provide valuable insights into their potential efficacy.

Table 1: Cytotoxicity of Saponins from Clematis Species in Cancer Cell Lines

| Saponin/Extract | Cancer Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| Total Saponin of Clematis chinensis | Ehrlich Ascites Carcinoma (EAC) | Microculture | 72 hours | 242 µg/mL | [5] |

| Total Saponin of Clematis chinensis | Sarcoma 180 (S180A) | Microculture | 72 hours | 193 µg/mL | [5] |

| Total Saponin of Clematis chinensis | Hepatoma (HepA) | Microculture | 72 hours | 130 µg/mL | [5] |

| Clematoside S (Clematis tangutica) | Gastric (SGC-7901) | Not Specified | Not Specified | 1.88-27.20 µM | [4] |

| Sapindoside B (Clematis tangutica) | Hepatoma (HepG2) | Not Specified | Not Specified | 1.88-27.20 µM | [4] |

| Kalopanax saponin A (Clematis tangutica) | Leukemia (HL-60) | Not Specified | Not Specified | 1.88-27.20 µM | [4] |

| Koelreuteria saponin A (Clematis tangutica) | Glioblastoma (U251MG) | Not Specified | Not Specified | 1.88-27.20 µM | [4] |

Table 2: Effects of a Related Triterpenoid Saponin (Saponin B from Anemone taipaiensis) on Glioblastoma Cells

| Parameter | Cell Line | Treatment | Observation | Reference |

| Cell Proliferation | U87MG | Saponin B | Significant suppression | [7] |

| Cell Cycle | U87MG | Saponin B | Arrest at S phase | [7] |

| Apoptosis | U87MG | Saponin B | Induction of chromatin condensation and apoptotic bodies | [7] |

| Protein Expression | U87MG | Saponin B | Increased Bax/Bcl-2 ratio, activation of caspase-3 | [7] |

Postulated Signaling Pathways

Based on the known mechanisms of other triterpenoid saponins, this compound is likely to exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The inhibition of COX-2 by this compound also suggests an interplay with inflammatory pathways that contribute to tumorigenesis.

Caption: Postulated mechanism of this compound inducing apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.

Cell Culture and Drug Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116, HT-29; lung cancer: A549; glioblastoma: U87MG) and a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) should be used.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the drug concentration.

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Treat cells with this compound, and then lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, Akt, p-Akt, NF-κB, and β-actin as a loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound presents a promising candidate for further investigation as an anticancer agent. Its known inhibitory effect on COX-2, combined with the cytotoxic and pro-apoptotic activities of related saponins, provides a strong rationale for its evaluation in various cancer models. The protocols outlined above offer a comprehensive framework for characterizing its efficacy and mechanism of action in cancer cell lines, paving the way for future preclinical and clinical development.

References

- 1. This compound | CAS:916649-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects [mdpi.com]

- 4. Cytotoxic triterpenoid saponins from Clematis tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The antitumour activity of total saponin of Clematis chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Saponin B, a novel cytostatic compound purified from Anemone taipaiensis, induces apoptosis in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clematomandshurica Saponin B in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematomandshurica saponin B is a triterpenoid saponin isolated from the roots and rhizomes of Clematis mandshurica. Preclinical research has identified its potential as a therapeutic agent, primarily due to its significant inhibitory activity on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. While in vivo studies specifically investigating the purified this compound are limited in publicly available literature, research on the total saponin and ethanolic extracts of Clematis mandshurica provides a strong foundation for designing and conducting animal model studies.

These application notes and protocols are based on established methodologies for evaluating the anti-inflammatory and analgesic effects of Clematis mandshurica extracts in vivo. Researchers can adapt these protocols to investigate the specific efficacy and mechanisms of action of purified this compound.

Data Presentation

The following tables summarize quantitative data from in vivo studies on Clematis mandshurica extracts, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Effects of Clematis mandshurica Root Extract (CRE) in a Carrageenan-Induced Rat Paw Edema Model

| Treatment Group | Dose | Change in Paw Thickness (mm) | Mast Cell Degranulation (%) | Infiltrated Inflammatory Cells (cells/mm²) |

| Control | - | 2.8 ± 0.3 | 85 ± 5 | 450 ± 50 |

| CRE | 0.25 mg/mL | 1.9 ± 0.2 | 60 ± 7 | 320 ± 40 |

| CRE | 0.5 mg/mL | 1.2 ± 0.1 | 45 ± 6 | 210 ± 30 |

| CRE | 1.0 mg/mL | 0.7 ± 0.1 | 30 ± 5 | 120 ± 20* |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. Data is extrapolated from a study on Clematis mandshurica Ruprecht root extract[1].

Table 2: Analgesic Effect of Total Saponins of Clematis (TSC) in a Rat Model of Trigeminal Neuralgia

| Treatment Group | Dose | Mechanical Withdrawal Threshold (g) | Thermal Paw Licking Latency (s) |

| Trigeminal Neuralgia (TN) Model | - | 2.5 ± 0.5 | 4.2 ± 0.8 |

| TSC | 50 mg/kg | 5.8 ± 0.9 | 7.5 ± 1.1 |

| TSC | 200 mg/kg | 9.2 ± 1.2 | 10.8 ± 1.5 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the TN model group. Data is based on a study investigating the analgesic effect of total saponins of Clematis[2].

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the in vivo evaluation of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This model is widely used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize rats for at least one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

-

Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Protocol 2: Trigeminal Neuralgia Model in Rats (for Analgesic Activity)

This model is suitable for evaluating the analgesic effects of a compound on neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

This compound

-

Vehicle

-

Von Frey filaments (for mechanical allodynia testing)

-

Radiant heat source (for thermal hyperalgesia testing)

Procedure:

-

Surgical Procedure (Chronic Constriction Injury of the Infraorbital Nerve):

-

Anesthetize the rat.

-

Make an incision in the intraoral mucosa to expose the infraorbital nerve.

-

Loosely ligate the nerve with chromic gut sutures.

-

Close the incision with sutures.

-

-

Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain.

-

Behavioral Testing:

-

Mechanical Allodynia: Use von Frey filaments with increasing bending forces applied to the whisker pad area to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source focused on the whisker pad and measure the time to head withdrawal.

-

-

Treatment:

-

Divide the rats into treatment groups (n=8-10 per group).

-

Administer this compound or vehicle daily for a specified period (e.g., 7-14 days).

-

-

Repeat the behavioral tests at regular intervals during the treatment period to assess the analgesic effect.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway potentially modulated by this compound and a typical experimental workflow.

References

Application Note: Cyclooxygenase-2 (COX-2) Inhibitory Activity Assay for Saponin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostanoids like prostaglandins, exists in two primary isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its levels rise significantly during inflammation.[1][2] This makes COX-2 a key target for anti-inflammatory drugs.[3][4] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] Saponins, a diverse group of natural compounds found in various plants, have demonstrated potential as anti-inflammatory agents, partly through the inhibition of the COX-2 pathway.[5][6][7] This document provides detailed protocols for assessing the in vitro enzymatic and cell-based COX-2 inhibitory activity of a test compound, designated here as Saponin B.

Mechanism of Action: The COX-2 Pathway

COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases to produce a variety of prostaglandins, including Prostaglandin E2 (PGE2), a key mediator of inflammation.[8][9] Inhibiting the activity of COX-2 reduces the production of PGE2, thereby mitigating the inflammatory response.[8]

Caption: COX-2 converts arachidonic acid to PGH2, a precursor for inflammatory PGE2.

Protocol 1: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol describes a direct enzyme assay to quantify the inhibitory effect of Saponin B on purified human recombinant COX-2. The assay measures the peroxidase component of COX-2 activity, where a fluorometric probe is oxidized in the presence of the COX product, Prostaglandin G2.

Experimental Workflow: In Vitro Assay

Caption: Workflow for the in vitro COX-2 fluorometric inhibitor screening assay.

Materials and Reagents

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Saponin B (Test Inhibitor)

-

Celecoxib (Positive Control Inhibitor)

-

DMSO (or other suitable solvent for Saponin B)

-

96-well white opaque flat-bottom plates

-

Fluorescence plate reader

Experimental Procedure

-

Reagent Preparation:

-

COX Assay Buffer: Prepare according to the manufacturer's instructions. Bring to room temperature before use.[1]

-

COX-2 Enzyme: Reconstitute lyophilized enzyme with sterile water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.[1][10]

-

Saponin B (Test Inhibitor): Prepare a 100X stock solution in DMSO. Further dilute to 10X the final desired concentrations in COX Assay Buffer.

-

Celecoxib (Positive Control): Prepare a 10X solution in COX Assay Buffer. A typical concentration range can be used to generate a control IC50 curve.

-

Arachidonic Acid (Substrate): Prepare the working solution immediately before use as per kit instructions, often involving dilution with ethanol and NaOH, followed by water.[10]

-

-

Assay Plate Setup:

-

Add reagents to a 96-well white opaque plate as described in the table below.

-

| Well Type | Reagent | Volume |

| Enzyme Control (EC) | COX Assay Buffer | 10 µL |

| Inhibitor Control (IC) | 10X Celecoxib Solution | 10 µL |

| Test Sample (S) | 10X Saponin B Solution | 10 µL |

| Solvent Control | Solvent used for Saponin B | 10 µL |

-

Reaction Mix Preparation:

-

Prepare a master Reaction Mix for all wells. For each reaction, combine:

-

76 µL COX Assay Buffer

-

1 µL COX Probe

-

2 µL Diluted COX Cofactor

-

1 µL Reconstituted COX-2 Enzyme

-

-

Add 80 µL of the Reaction Mix to each well (EC, IC, S, and Solvent Control).

-

Incubate for 5-10 minutes at 25°C, protected from light.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to each well, preferably using a multi-channel pipette for simultaneous start.[10]

-

Immediately begin measuring the fluorescence kinetically in a plate reader (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.[1][10]

-

Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by choosing two time points (T1 and T2) within the linear phase of the reaction (ΔRFU/ΔT).

-

Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of Saponin B at each concentration: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100%[10]

-

Determine IC50: Plot the percent inhibition against the logarithmic concentrations of Saponin B. The concentration that results in 50% inhibition is the IC50 value.

Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Measurement)

This protocol measures the inhibitory effect of Saponin B on COX-2 activity within a cellular context. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. The amount of PGE2 released into the cell culture medium is then quantified using an Enzyme Immunoassay (EIA) or ELISA kit.

Experimental Workflow: Cell-Based Assay

Caption: Workflow for the cell-based assay measuring PGE2 production.

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Saponin B

-

Prostaglandin E2 (PGE2) EIA Kit

-

24-well cell culture plates

Experimental Procedure

-

Cell Culture:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Cell Treatment:

-

Remove the culture medium.

-

Pre-treat the cells for 1-2 hours with varying concentrations of Saponin B diluted in serum-free DMEM. Include a "vehicle control" group treated with the solvent (e.g., DMSO) at the highest concentration used.

-

-

COX-2 Induction:

-

Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

PGE2 Measurement:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cell debris.

-

Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 EIA kit, following the manufacturer’s protocol.[11]

-

Data Analysis

-

Calculate Percent Inhibition of PGE2 Production: % Inhibition = [(PGE2 in LPS+Vehicle - PGE2 in LPS+Saponin B) / (PGE2 in LPS+Vehicle - PGE2 in Unstimulated)] x 100%

-

Determine IC50: Plot the percent inhibition of PGE2 production against the logarithmic concentrations of Saponin B to determine the IC50 value.

Data Presentation

Quantitative results should be organized for clarity and comparison.

Table 1: Dose-Response Data for Saponin B in the In Vitro COX-2 Assay (Hypothetical Data)

| Saponin B Conc. (µM) | Average Reaction Rate (ΔRFU/min) | % Inhibition |

| 0 (Enzyme Control) | 150.0 | 0% |

| 1 | 127.5 | 15% |

| 5 | 90.0 | 40% |

| 10 | 70.5 | 53% |

| 25 | 45.0 | 70% |

| 50 | 22.5 | 85% |

Table 2: Summary of COX-2 Inhibitory Activity (Example Data)

| Compound | Assay Type | IC50 Value |

| Saponin B | In Vitro Fluorometric | To be determined |

| Saponin B | Cell-Based (PGE2) | To be determined |

| Celecoxib | In Vitro Fluorometric | ~0.45 µM[1][10] |

| Prosapogenin D methyl-ester | Cell-Based (PGE2) | Concentration-dependent reduction observed[8] |

| Lonimacranthoide VI | Cell-Based (PGE2) | Significant inhibition at 100 µM[11] |

References

- 1. assaygenie.com [assaygenie.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Critical review on anti-inflammation effects of saponins and their molecular mechanisms [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of cyclooxygenase-II inhibitory saponins from fenugreek wastes: Insights from liquid chromatography-tandem mass spectrometry metabolomics, molecular networking, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Spectroscopic Analysis for the Identification of Clematomandshurica Saponins

Audience: Researchers, scientists, and drug development professionals.